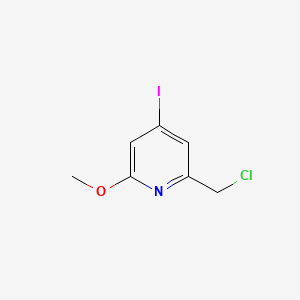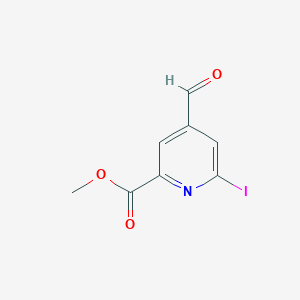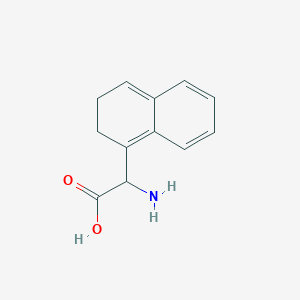
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is an organic compound that features a naphthalene ring system with an amino group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-naphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Amination: The 2,3-dihydro-naphthalene undergoes amination to introduce the amino group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Acetic Acid Introduction: The amino group is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives such as dihydro-naphthalenes.
Substitution Products: Substituted naphthalenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Amino-naphthalene-acetic acid: Similar structure but lacks the dihydro component.
Amino-phenyl-acetic acid: Contains a phenyl ring instead of a naphthalene ring.
Amino-benzoic acid: Features a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is unique due to the presence of both the naphthalene ring system and the acetic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-amino-2-(2,3-dihydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4-6,11H,3,7,13H2,(H,14,15) |
InChI-Schlüssel |
AUPXOLMVLUFZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C2C=CC=CC2=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



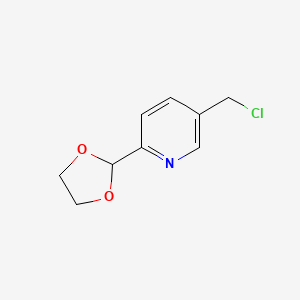
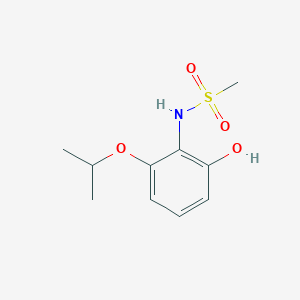

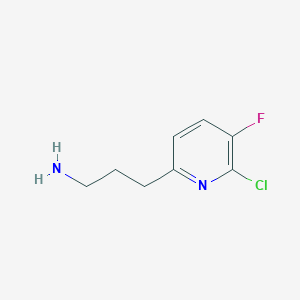
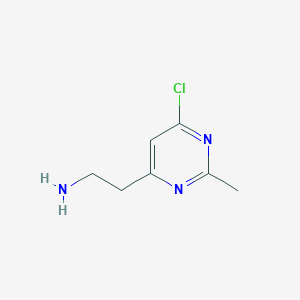
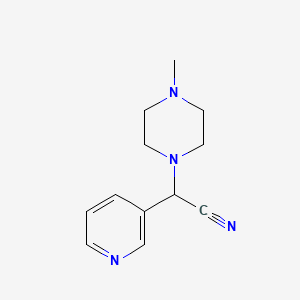


![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
